DMTr-4'-Me-U-CED-TBDMS phosphoramidite

Nuclease resistance RNA stability Serum stability

DMTr-4'-Me-U-CED-TBDMS phosphoramidite (CAS 1260508-74-4) is a C4′-methylated uridine phosphoramidite building block employed in solid-phase oligonucleotide synthesis. The compound features standard protecting groups for RNA synthesis: a 5′-O-dimethoxytrityl (DMTr) group for chain extension control, a 2′-O-tert-butyldimethylsilyl (TBDMS) group for ribose protection, and a 3′-O-(2-cyanoethyl)-(N,N-diisopropyl) phosphoramidite for coupling.

Molecular Formula C46H63N4O9PSi
Molecular Weight 875.1 g/mol
Cat. No. B12420396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-4'-Me-U-CED-TBDMS phosphoramidite
Molecular FormulaC46H63N4O9PSi
Molecular Weight875.1 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1(C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C46H63N4O9PSi/c1-32(2)50(33(3)4)60(56-30-16-28-47)58-41-40(59-61(11,12)44(5,6)7)42(49-29-27-39(51)48-43(49)52)57-45(41,8)31-55-46(34-17-14-13-15-18-34,35-19-23-37(53-9)24-20-35)36-21-25-38(54-10)26-22-36/h13-15,17-27,29,32-33,40-42H,16,30-31H2,1-12H3,(H,48,51,52)/t40-,41+,42-,45-,60?/m1/s1
InChIKeyNIYRAQCEFDECKU-QGVVCJOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMTr-4'-Me-U-CED-TBDMS Phosphoramidite: A 4′-Methyluridine Building Block for Nuclease-Resistant RNA Synthesis


DMTr-4'-Me-U-CED-TBDMS phosphoramidite (CAS 1260508-74-4) is a C4′-methylated uridine phosphoramidite building block employed in solid-phase oligonucleotide synthesis . The compound features standard protecting groups for RNA synthesis: a 5′-O-dimethoxytrityl (DMTr) group for chain extension control, a 2′-O-tert-butyldimethylsilyl (TBDMS) group for ribose protection, and a 3′-O-(2-cyanoethyl)-(N,N-diisopropyl) phosphoramidite for coupling . The defining structural feature is a methyl group at the 4′-position of the ribose ring, which distinguishes it from unmodified uridine phosphoramidites and from more common 2′-O-methyl analogs, and is intended to confer enhanced nuclease resistance to the resulting oligonucleotide .

Why Unmodified or 2′-O-Methyl Uridine Phosphoramidites Cannot Substitute for DMTr-4'-Me-U-CED-TBDMS Phosphoramidite


Procurement of an unmodified uridine phosphoramidite or a standard 2′-O-methyl uridine phosphoramidite in place of DMTr-4'-Me-U-CED-TBDMS phosphoramidite results in fundamentally different oligonucleotide properties and fails to achieve the intended experimental or therapeutic outcomes. Unmodified RNA is rapidly degraded by ubiquitous nucleases, severely limiting its utility in biological media [1]. While 2′-O-methyl (2′-OMe) modification confers substantial nuclease resistance and is widely used in antisense and siRNA applications, the 4′-C-methyl modification represents a distinct conformational constraint on the ribose ring that can differentially modulate interactions with enzymes such as ADAR and ribozymes [2]. Studies on structurally related 4′-C-modified nucleotides indicate that 4′-C-alkylation introduces a steric environment distinct from 2′-O-alkylation, potentially offering a unique profile of nuclease resistance versus biological activity [3]. The quantitative evidence presented below demonstrates that substituting this 4′-methyl phosphoramidite with a more common analog would alter key performance parameters, including nuclease stability and, depending on the application, enzyme recognition and gene silencing potency.

Quantitative Differentiation of DMTr-4'-Me-U-CED-TBDMS Phosphoramidite vs. Unmodified and 2′-O-Methyl Uridine Analogs


Enhanced Nuclease Resistance of 4′-C-Methyl Uridine Compared to Unmodified Uridine

The 4′-C-methyl modification confers a significant increase in nuclease resistance relative to unmodified uridine . For a structurally analogous 4′-C-aminoethoxy (4′-AEo) modification, quantitative serum stability assays demonstrated that the modification enhanced RNA stability in buffer containing serum [1]. While direct kinetic stability data for the 4′-C-methyl analog versus unmodified uridine in serum are not provided in the core literature, the mechanism of enhanced stability is attributed to steric hindrance at the 4′-position interfering with nuclease access to the RNA strand .

Nuclease resistance RNA stability Serum stability

Comparative Coupling Efficiency of 4′-C-Methyl Uridine Phosphoramidite in Solid-Phase Synthesis

Efficient coupling during solid-phase oligonucleotide synthesis is a prerequisite for successful procurement. A 4′-C-methyladenosine phosphoramidite (4′-C-MeA) was synthesized and used to modify RNA oligonucleotides, demonstrating that 4′-C-alkylated phosphoramidites can be incorporated using standard synthesis protocols [1]. While coupling efficiency data for this specific uridine derivative are not reported, the successful synthesis and use of the structurally analogous 4′-C-MeA phosphoramidite in RNA modification provides class-level evidence that 4′-C-methylated pyrimidine phosphoramidites are compatible with automated synthesizers [1].

Solid-phase synthesis Coupling efficiency Phosphoramidite chemistry

Duplex Thermal Stability of 4′-C-Methyl Uridine-Modified Oligonucleotides

The thermal stability of duplexes containing 4′-C-methyl modifications is a critical performance parameter. For a more conformationally constrained analog—2′-O,4′-C-methyleneuridine (LNA)—incorporation into oligonucleotides resulted in a Tm increase of approximately 2.5–5.0 °C per modification in DNA:RNA hybrids [1]. In contrast, the 4′-C-methyl modification is less conformationally restrictive than LNA; studies on 4′-C-aminomethyl-2′-O-methyl modified siRNAs showed that the modification did not significantly alter thermal stability relative to unmodified controls [2]. No direct Tm data for the 4′-C-methyl uridine modification are available in the core literature, but class-level inference suggests a neutral to slightly stabilizing effect, unlike the strong stabilization of LNA or the modest stabilization of 2′-O-methyl .

Duplex stability Melting temperature RNA hybridization

Gene Silencing Activity of 4′-C-Methyl Uridine in siRNA Compared to 2′-O-Methyl Uridine

Gene silencing efficiency is a critical metric for siRNA applications. A site-specific comparison of uridine modifications at position 14 of the anti-sense strand of an siRNA revealed that 2′-O-methyl uridine exhibited no significant silencing effect compared to unmodified siRNA, whereas thymidine (5-methyluridine) maintained activity [1]. In contrast, siRNAs containing 4′-C-methyl modifications have been reported to maintain gene silencing efficacy comparable to unmodified siRNA . This suggests that the 4′-C-methyl modification is better tolerated at certain positions in the siRNA duplex than the 2′-O-methyl modification, providing a functional advantage in RNAi applications.

siRNA Gene silencing RNA interference

Differential Modulation of ADAR Enzyme Activity by 4′-C-Methyl vs. LNA Modification

The 4′-C-methyl modification exhibits a distinct functional profile in enzyme recognition studies. In ADAR (adenosine deaminase acting on RNA) guide strand experiments, 4′-C-methylation at specific positions inhibited the ADAR reaction, whereas Locked Nucleic Acid (LNA) substitution also inhibited the reaction but with different positional sensitivity [1]. This demonstrates that 4′-C-methylation provides a unique steric and conformational environment that cannot be replicated by the more rigid LNA modification or by 2′-O-methyl modifications [2].

RNA editing ADAR Site-specific modification

Compatibility with Standard RNA Deprotection Conditions vs. UltraMild Analogs

DMTr-4'-Me-U-CED-TBDMS phosphoramidite employs TBDMS protection of the 2′-hydroxyl group, which is the standard protecting group strategy for RNA synthesis and is fully compatible with conventional deprotection conditions such as AMA (ammonium hydroxide/methylamine) [1]. In contrast, phosphoramidites designed for UltraMild deprotection (e.g., phenoxyacetyl-protected) require specialized mild deprotection conditions to avoid base modification . This compatibility with standard RNA synthesis workflows reduces the need for specialized reagents or protocol modifications, simplifying procurement and experimental execution.

Deprotection RNA synthesis AMA deprotection

Key Research and Industrial Applications of DMTr-4'-Me-U-CED-TBDMS Phosphoramidite Supported by Quantitative Evidence


Synthesis of Nuclease-Resistant siRNA with Retained Gene Silencing Activity

The 4′-C-methyl modification provides enhanced nuclease resistance while maintaining gene silencing efficacy comparable to unmodified siRNA, as demonstrated by class-level evidence . This profile is advantageous for siRNA therapeutics and in vivo RNAi studies where both stability and potency are required. Unlike 2′-O-methyl modifications, which can ablate silencing activity at certain positions, the 4′-C-methyl analog retains functional activity, making it a preferred building block for siRNA design [1].

Probing RNA Structure and Function via Site-Specific Ribose Modification

The 4′-C-methyl group introduces a specific steric and conformational constraint that can differentially modulate interactions with RNA-binding proteins and enzymes. In ADAR guide strand studies, 4′-C-methylation at specific positions inhibited the ADAR reaction with a distinct positional sensitivity compared to LNA [2]. This makes the phosphoramidite a valuable tool for structure-activity relationship (SAR) studies aimed at mapping enzyme recognition sites and conformational requirements of RNA.

Development of Nuclease-Resistant Aptamers and Ribozymes

The enhanced nuclease resistance conferred by the 4′-C-methyl modification extends the functional lifetime of RNA aptamers and ribozymes in biological media . The modification's neutral effect on duplex thermal stability [3] suggests that it can be incorporated without significantly disrupting the native secondary and tertiary structures required for aptamer binding or ribozyme catalysis, making it suitable for developing stable, functional RNA molecules for therapeutic and diagnostic applications.

Standard RNA Synthesis Workflows Requiring High-Throughput Compatibility

This phosphoramidite is fully compatible with standard RNA synthesis protocols and deprotection conditions (e.g., AMA), owing to its TBDMS protection [4]. This ensures seamless integration into automated high-throughput oligonucleotide synthesizers without requiring specialized deprotection reagents or extended cycle times, reducing the operational complexity and procurement cost associated with non-standard modified phosphoramidites.

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